molecular formula C18H22N2O B1341208 N-(3-Amino-2-methylphenyl)-4-(tert-butyl)benzamide CAS No. 926239-02-3

N-(3-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Cat. No.: B1341208
CAS No.: 926239-02-3
M. Wt: 282.4 g/mol
InChI Key: OHAZJJCRPUVHIA-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is a benzamide derivative featuring a 4-(tert-butyl)benzoyl group linked to a 3-amino-2-methylphenylamine moiety. This compound is primarily utilized for medicinal purposes, as indicated by its classification as a pharmaceutical intermediate . Its structure combines a hydrophobic tert-butyl group with a polar amino substituent, which may influence its pharmacokinetic properties and biological activity.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-12-15(19)6-5-7-16(12)20-17(21)13-8-10-14(11-9-13)18(2,3)4/h5-11H,19H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAZJJCRPUVHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-4-(tert-butyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 3-amino-2-methylphenylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-(tert-butyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the benzamide core.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that N-(3-Amino-2-methylphenyl)-4-(tert-butyl)benzamide may act as a lead compound for developing new anti-inflammatory or analgesic drugs. Its structural components suggest potential interactions with various biological receptors, which could modulate inflammatory pathways effectively .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and T-cell leukemia (Jurkat E6.1). The mechanism of action appears to involve the inhibition of specific protein kinases associated with cancer progression, similar to other benzamide derivatives .

Antiviral Activity

Recent studies have suggested that derivatives of this compound could exhibit antiviral properties. For instance, related compounds have shown broad-spectrum antiviral effects against various viruses by increasing intracellular levels of APOBEC3G, a protein that inhibits viral replication . This suggests potential applications in treating viral infections such as Hepatitis B.

Ubiquitination Studies

The compound has also been investigated as a biochemical probe in proteomics research, particularly in ubiquitination assays. Ubiquitination is crucial for studying protein function and degradation pathways, making this compound a valuable tool in biochemistry.

Case Studies and Research Findings

  • Anti-cancer Research : In vitro studies demonstrated significant antiproliferative activity against multiple cancer cell lines, highlighting its potential as an anticancer agent.
  • Antiviral Screening : Compounds structurally similar to this compound have been screened for their ability to inhibit HBV replication, showing promise for further development as antiviral agents .

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzamide core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The amino group in the target compound may improve aqueous solubility compared to nitro- or chloro-substituted analogs .

Pharmacokinetic Profiles

Pharmacokinetic data for select analogs highlight critical differences:

Compound Name HIA* (%) Caco-2 Permeability (nm/sec) PPB** (%) Reference
Bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron (III) >70 (Well-absorbed) 4–70 (Moderate) >90
This compound Inferred: Likely well-absorbed due to amino group Inferred: Moderate (similar to tert-butyl analogs) Inferred: High (tert-butyl enhances PPB)

HIA* = Human Intestinal Absorption; PPB = Plasma Protein Binding

  • The tert-butyl group correlates with high PPB (>90%), reducing free drug availability .
  • Amino-substituted derivatives like the target compound may exhibit enhanced solubility and absorption compared to nitro- or methoxy-substituted analogs .

Biological Activity

N-(3-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is an organic compound classified as a benzamide. It features a unique structure comprising a benzamide core, a tert-butyl group, and an amino group attached to a methyl-substituted phenyl ring. This configuration provides the compound with distinctive chemical properties that facilitate various biological interactions.

Chemical Structure

  • Chemical Formula : C15H20N2O
  • CAS Number : 926239-02-3

The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the hydrophobic tert-butyl group can engage with lipid environments in proteins, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's amino group can form hydrogen bonds, and the benzamide core can fit into hydrophobic pockets within proteins, which may modulate enzymatic activity or receptor signaling pathways.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives in the benzamide class have shown promising results in inhibiting cancer cell proliferation across various cell lines:

Compound Cell Line IC50 (µM)
Compound AHepG2 (liver cancer)1.30
Compound BK562 (leukemia)0.67
Compound CMCF7 (breast cancer)0.92

These findings suggest that this compound could be explored further for its potential anticancer effects .

Neuroprotective Effects

In studies focusing on neurodegenerative disorders, similar benzamide compounds have demonstrated protective effects against neuronal damage. For example, one study showed that certain aminobenzamide derivatives could effectively prevent dopamine reduction in animal models treated with neurotoxins like MPTP . This suggests that this compound may also possess neuroprotective properties worth investigating.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the antiproliferative effects of several benzamide derivatives on various cancer cell lines. The results indicated that modifications to the benzamide structure significantly influenced anticancer activity, with some compounds showing IC50 values in the low micromolar range against solid tumors .
  • Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with specific enzymes involved in cancer progression. The compound was found to inhibit enzyme activity through competitive binding mechanisms, suggesting its potential use as a therapeutic agent in oncology.
  • Neuroprotective Mechanisms : In vivo studies demonstrated that certain benzamides could mitigate neurodegeneration by enhancing neurotrophic factor signaling pathways. This points to possible applications of this compound in treating conditions like Parkinson's disease .

Q & A

Q. Conflicting reports on HDAC inhibition potency: How to design validation experiments?

  • Answer:
  • Dose-response curves: Test the compound across concentrations (1 nM–100 μM) in HDAC1/2/3 enzymatic assays .
  • Negative controls: Use SAHA (vorinostat) as a pan-HDAC inhibitor and MS-275 for isoform selectivity comparisons .
  • Cell-based assays: Measure histone H3 acetylation levels in SH-SY5Y or HeLa cells via western blot .

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